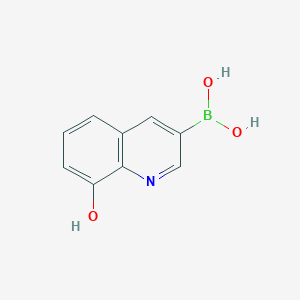
(8-Hydroxyquinolin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Hydroxyquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to an 8-hydroxyquinoline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-3-yl)boronic acid typically involves the reaction of 8-hydroxyquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(8-Hydroxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
(8-Hydroxyquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (8-Hydroxyquinolin-3-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is utilized in its applications as a fluorescent probe and in catalysis. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in reactivity but lacks the 8-hydroxyquinoline moiety.
(4-Hydroxyphenyl)boronic acid: Similar structure but with a phenyl group instead of quinoline.
(2-Hydroxyphenyl)boronic acid: Another similar compound with a different hydroxyl group position.
Uniqueness
(8-Hydroxyquinolin-3-yl)boronic acid is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts additional reactivity and the ability to form stable metal complexes. This makes it particularly useful in applications requiring specific interactions with metal ions .
Eigenschaften
Molekularformel |
C9H8BNO3 |
|---|---|
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
(8-hydroxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12-14H |
InChI-Schlüssel |
ZVPIFHOVFBOSGC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=CC=C2)O)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


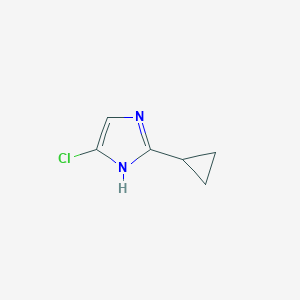




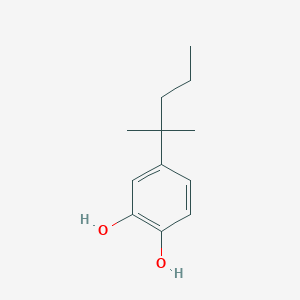

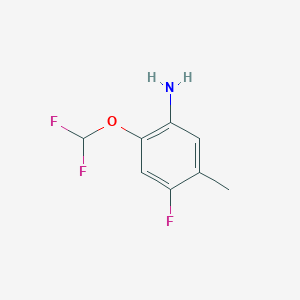
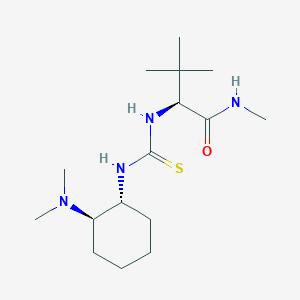
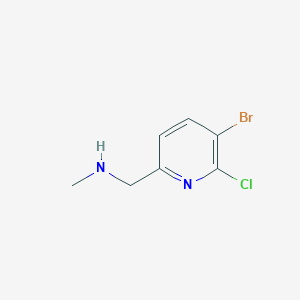
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)



